2,4-Difluoro-6-(trifluoromethyl)benzonitrile
Overview
Description
2,4-Difluoro-6-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H2F5N. It is characterized by the presence of two fluorine atoms at the 2 and 4 positions, and a trifluoromethyl group at the 6 position on a benzonitrile ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzonitrile ring. One common method involves the reaction of 2,4-difluorobenzonitrile with trifluoromethylating agents under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
2,4-Difluoro-6-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and stability.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its unique properties
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to improved therapeutic effects .
Comparison with Similar Compounds
- 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 2,4-Difluorobenzonitrile
Comparison: 2,4-Difluoro-6-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications .
Properties
IUPAC Name |
2,4-difluoro-6-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5N/c9-4-1-6(8(11,12)13)5(3-14)7(10)2-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDYVSSKUCONPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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